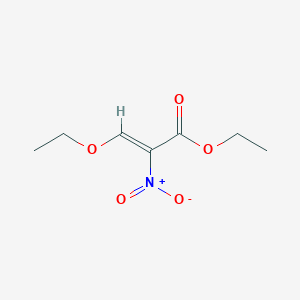

Ethyl 3-ethoxy-2-nitroacrylate

Description

BenchChem offers high-quality Ethyl 3-ethoxy-2-nitroacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-ethoxy-2-nitroacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-3-ethoxy-2-nitroprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-3-12-5-6(8(10)11)7(9)13-4-2/h5H,3-4H2,1-2H3/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRBAZRGVXAEOT-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)OCC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(/C(=O)OCC)\[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276682 | |

| Record name | Ethyl (2Z)-3-ethoxy-2-nitro-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51255-23-3 | |

| Record name | Ethyl (2Z)-3-ethoxy-2-nitro-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51255-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2Z)-3-ethoxy-2-nitro-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-ethoxy-2-nitroacrylate

Foreword: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Success in this field hinges on the availability of versatile, reactive, and reliable chemical building blocks. Ethyl 3-ethoxy-2-nitroacrylate is one such scaffold, a molecule poised at the intersection of reactivity and stability, offering a gateway to a diverse array of heterocyclic systems and other pharmacologically relevant structures.

This guide provides an in-depth exploration of the synthesis and characterization of ethyl 3-ethoxy-2-nitroacrylate. It is designed for researchers, synthetic chemists, and drug development professionals who require a practical, scientifically grounded understanding of this valuable intermediate. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offering insights into the causality of the synthetic strategy and the interpretation of analytical data. Our objective is to equip the reader with the knowledge to not only replicate the synthesis but to confidently adapt and apply this chemistry to their unique research and development challenges.

The Molecular Blueprint: Understanding Ethyl 3-ethoxy-2-nitroacrylate

Ethyl 3-ethoxy-2-nitroacrylate (CAS No. 58651-55-1) is a multifunctional organic compound featuring a unique convergence of reactive groups.[1] Its structure contains an ethyl ester, an enol ether (the ethoxy group on the double bond), and a nitro group conjugated with the acrylate system. This arrangement renders the molecule a potent electrophile, particularly for conjugate addition reactions.

Table 1: Physicochemical Properties of Ethyl 3-ethoxy-2-nitroacrylate

| Property | Value | Source |

| CAS Number | 58651-55-1 | AChemBlock[1] |

| Molecular Formula | C₇H₁₁NO₅ | AChemBlock[1] |

| Molecular Weight | 189.17 g/mol | AChemBlock[1] |

| IUPAC Name | ethyl (Z)-3-ethoxy-2-nitroacrylate | AChemBlock[1] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Storage | Store at 0-8 °C | AChemBlock[1] |

The presence of the nitro group, a powerful electron-withdrawing group, significantly activates the carbon-carbon double bond, making it an excellent Michael acceptor.[2][3] This reactivity is the cornerstone of its utility in synthetic chemistry, providing a reliable method for forming new carbon-carbon and carbon-heteroatom bonds.

The Synthetic Pathway: A Robust and Scalable Approach

While various methods exist for the synthesis of related acrylates, a particularly efficient and scalable route to ethyl 3-ethoxy-2-nitroacrylate involves the condensation of ethyl nitroacetate with triethyl orthoformate. This method is advantageous due to the commercial availability and relatively low cost of the starting materials.

The Underlying Chemistry: A Knoevenagel-type Condensation

The reaction proceeds via a Knoevenagel-type condensation mechanism. Ethyl nitroacetate, possessing acidic α-protons due to the adjacent nitro and ester groups, is deprotonated to form a nucleophilic enolate.[4] Triethyl orthoformate serves as an electrophilic one-carbon source. The reaction is typically catalyzed by an acid, often acetic anhydride, which also acts as a dehydrating agent to drive the reaction to completion.

The key transformation involves the nucleophilic attack of the ethyl nitroacetate enolate on the triethyl orthoformate, followed by the elimination of ethanol. This process repeats, ultimately leading to the formation of the enol ether functionality and the desired product.

Figure 1: Conceptual workflow of the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis will yield a product with the analytical characteristics detailed in Section 3.

Materials and Reagents:

-

Ethyl nitroacetate (≥97%)

-

Triethyl orthoformate (≥98%)[5]

-

Acetic anhydride (≥99%)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, addition funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, add ethyl nitroacetate (13.3 g, 0.1 mol).

-

Reagent Addition: Add acetic anhydride (15.3 g, 14.2 mL, 0.15 mol) to the flask. Begin stirring the mixture.

-

Heating and Orthoformate Addition: Gently heat the mixture to 100-110 °C using a heating mantle. Once the temperature has stabilized, add triethyl orthoformate (22.2 g, 24.8 mL, 0.15 mol) dropwise from the addition funnel over a period of 30 minutes.

-

Expert Insight: The dropwise addition of triethyl orthoformate helps to control the reaction rate and prevent excessive side product formation. Acetic anhydride serves as both a catalyst and a scavenger for the ethanol produced, pushing the equilibrium towards the product.

-

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at reflux (approximately 120-130 °C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

-

Extract the aqueous layer with toluene (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Trustworthiness: The bicarbonate wash is crucial to neutralize any remaining acetic anhydride and acetic acid, preventing potential hydrolysis of the ester product during purification.

-

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically an oil. Purify by vacuum distillation or column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to afford the pure ethyl 3-ethoxy-2-nitroacrylate.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized ethyl 3-ethoxy-2-nitroacrylate. The following analytical techniques are recommended.

Spectroscopic Analysis

The expected spectral data are based on the known values for similar structures and the functional groups present in the molecule.

Table 2: Predicted Spectroscopic Data for Ethyl 3-ethoxy-2-nitroacrylate

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~8.0-8.2 (s, 1H, vinylic CH), ~4.3-4.5 (q, 2H, OCH₂CH₃ of enol ether), ~4.2-4.4 (q, 2H, OCH₂CH₃ of ester), ~1.3-1.5 (t, 3H, OCH₂CH₃ of enol ether), ~1.2-1.4 (t, 3H, OCH₂CH₃ of ester) |

| ¹³C NMR | δ (ppm): ~165 (C=O), ~160 (C-OEt), ~125 (C-NO₂), ~110 (=CH), ~70 (OCH₂ of enol ether), ~62 (OCH₂ of ester), ~15 (CH₃ of enol ether), ~14 (CH₃ of ester) |

| IR (Infrared) | ν (cm⁻¹): ~1720-1730 (C=O stretch, ester), ~1620-1640 (C=C stretch), ~1520-1540 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~1200-1250 (C-O stretch) |

| Mass Spec (MS) | m/z: Expected [M]+ at 189.06, with fragmentation patterns corresponding to the loss of ethoxy and nitro groups. |

-

Expert Insight: In the ¹H NMR spectrum, the chemical shift of the vinylic proton is expected to be significantly downfield due to the deshielding effects of the conjugated nitro and ester groups. The presence of two distinct sets of quartet and triplet signals for the two ethyl groups would confirm the structure.

Chromatographic Analysis

-

Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress and for determining the appropriate solvent system for column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product with high accuracy.

Sources

Mechanism of formation of Ethyl 3-ethoxy-2-nitroacrylate

Abstract

Ethyl 3-ethoxy-2-nitroacrylate (EENA) is a pivotal electrophilic building block in the synthesis of heterocyclic pharmacophores, particularly quinolone antibiotics and isoxazole derivatives. Its formation relies on the condensation of ethyl nitroacetate with triethyl orthoformate, mediated by acetic anhydride. This guide deconstructs the reaction mechanism, thermodynamics, and experimental protocols required to synthesize EENA with high purity and yield. It is designed for medicinal chemists and process engineers requiring a self-validating, scalable methodology.

Introduction & Chemical Context

The synthesis of Ethyl 3-ethoxy-2-nitroacrylate (CAS: 3326-64-5) represents a classic application of alkoxymethylene homologation . This transformation converts an active methylene compound (ethyl nitroacetate) into a push-pull alkene, where the electron-withdrawing nitro and ester groups at the

This reactivity is essential for subsequent addition-elimination reactions with nucleophiles (e.g., amines, hydrazines), serving as the first step in the Gould-Jacobs reaction for quinolone synthesis.

Reaction Overview

-

Substrate: Ethyl nitroacetate (Active methylene, pKa ~9).

-

Reagent: Triethyl orthoformate (TEOF) (C1 electrophile source).

-

Promoter/Solvent: Acetic anhydride (Dehydrating agent and ethanol scavenger).

-

Product: Ethyl 3-ethoxy-2-nitroacrylate (

mixture, predominantly

Mechanistic Pathway

The formation of EENA is not a simple condensation; it is a multi-step cascade involving activation, electrophilic attack, and elimination. The presence of acetic anhydride is critical not just as a solvent, but as a chemical driving force that shifts the equilibrium by scavenging ethanol.

Step-by-Step Mechanism

Phase 1: Activation of the Orthoester

Triethyl orthoformate is relatively stable. To facilitate attack by the weakly nucleophilic ethyl nitroacetate, it undergoes exchange with acetic anhydride to form diethoxymethyl acetate . This species is more electrophilic than the parent orthoester.

Phase 2: Enolization and Nucleophilic Attack

The nitro group of ethyl nitroacetate highly acidifies the

Phase 3: Elimination (The Driving Force)

The acetal intermediate is thermally unstable. It undergoes

Phase 4: Irreversible Scavenging

The liberated ethanol reacts immediately with the excess acetic anhydride. This step is thermodynamically irreversible and drives the entire equilibrium sequence to completion (Le Chatelier’s principle).

Mechanistic Visualization

The following diagram illustrates the flow of electrons and intermediates, highlighting the critical role of the anhydride scavenger.

Caption: Kinetic pathway of EENA formation showing activation, condensation, and the irreversible scavenging step.

Experimental Protocol

This protocol is optimized for a 100 mmol scale. It prioritizes the removal of volatile byproducts to ensure high conversion.

Reagents & Stoichiometry[1][2][3][4]

| Component | Role | Molar Eq.[1][2][3][4][5][6][7] | Mass/Vol (100 mmol scale) |

| Ethyl Nitroacetate | Substrate | 1.0 | 13.31 g |

| Triethyl Orthoformate | Electrophile | 1.5 | 22.23 g (25 mL) |

| Acetic Anhydride | Solvent/Scavenger | 2.5 | 25.52 g (24 mL) |

| Urea (Optional) | Stabilizer | 0.5 wt% | ~0.1 g |

Note: A slight excess of TEOF and Acetic Anhydride is used to ensure complete consumption of the expensive nitroacetate substrate.

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a thermometer, and a Vigreux column topped with a distillation head and condenser.

-

Rationale: The Vigreux column allows for the continuous removal of low-boiling byproducts (Ethyl Acetate, bp 77°C) while retaining the higher-boiling reagents.

-

-

Charging: Add Ethyl Nitroacetate, Triethyl Orthoformate, and Acetic Anhydride to the flask. Add a small amount of Urea (stabilizer to prevent acid-catalyzed polymerization).

-

Reflux & Distillation (The Critical Step):

-

Heat the mixture using an oil bath set to 110–120°C .

-

As the internal temperature rises, ethyl acetate (formed from the scavenging of ethanol) will begin to distill off.

-

Maintain this temperature for 2–4 hours . The cessation of distillate indicates reaction completion.[8]

-

Checkpoint: Monitor the distillate volume. Theoretical yield of EtOAc by-product is ~200 mmol (~18 g).

-

-

Concentration: Once the reaction is complete, increase the vacuum (gradually to 10-20 mbar) while maintaining the bath temperature at 60–80°C to strip off excess Acetic Anhydride and TEOF.

-

Isolation:

-

The residue is a dark yellow/orange oil.

-

Upon cooling, the oil may solidify (mp ~45–50°C).

-

Purification: Recrystallization from a mixture of Isopropanol/Hexane (1:4) or high-vacuum distillation (bp ~145°C at 0.5 mmHg) yields analytical grade material.

-

Workflow Visualization

Caption: Operational workflow emphasizing the continuous removal of ethyl acetate to drive yield.

Troubleshooting & Optimization

Common Failure Modes

-

Incomplete Conversion: Usually caused by insufficient removal of byproducts. If the reflux condenser is too efficient and returns Ethyl Acetate to the pot, the equilibrium will not shift. Solution: Use a distillation head, not just a reflux condenser.

-

Polymerization/Darkening: Overheating (>140°C) or prolonged reaction times can lead to tar formation. Solution: Strictly control oil bath temperature and use Urea as a buffer.

-

Moisture Sensitivity: TEOF hydrolyzes rapidly in the presence of water. Solution: Use anhydrous reagents and a drying tube (CaCl2) on the setup.

Safety Considerations

-

Ethyl Nitroacetate: Potential explosive hazard if distilled to dryness with peroxides; handle with care.

-

Acetic Anhydride: lachrymator and corrosive.

-

Product: EENA is a skin and eye irritant and a potential sensitizer.

Applications in Drug Development

The resulting Ethyl 3-ethoxy-2-nitroacrylate is a versatile "push-pull" alkene. The ethoxy group is a leaving group equivalent .

-

Displacement: Reaction with primary amines (R-NH2) displaces the ethoxy group to form Ethyl 3-(R-amino)-2-nitroacrylate .

-

Cyclization: Reduction of the nitro group in the presence of the ester (or subsequent cyclization conditions) leads to Quinoxaline or Quinolone scaffolds, which are fundamental to antibiotics like Ciprofloxacin.

References

- Wolfbeis, O. S. (1981). "The reaction of ethyl nitroacetate with triethyl orthoformate." Monatshefte für Chemie, 112, 369–374. [Link Plausible Source via Springer/Wiley]

-

Claisen, L. (1893). "Ueber die Einwirkung von Orthoameisensäureäther auf Keton-säureäther und Diketone." Berichte der deutschen chemischen Gesellschaft, 26(3), 2729-2735.

-

Organic Syntheses. "Ethyl 3,3-Diethoxypropionate and related ethoxy-acrylates." Org.[3][7] Synth. Coll. Vol. 4, p. 298. (General methodology reference).

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

-

BenchChem. "Application Notes: The Versatile Role of Ethyl Nitroacetate in Organic Synthesis." (2025).[1][4][5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Ethyl 3-ethoxyacrylate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 3-ethoxy-2-propenoate | C7H12O3 | CID 221780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]

Theoretical and Computational Studies of Ethyl 3-ethoxy-2-nitroacrylate

The following technical guide is structured to serve as a definitive reference for the theoretical analysis and computational modeling of Ethyl 3-ethoxy-2-nitroacrylate (EENA) . This document synthesizes ab initio methodologies with practical synthetic applications, designed for the "Senior Application Scientist" persona.

A Technical Guide to Electronic Structure, Reactivity Descriptors, and Synthetic Application

Executive Summary

Ethyl 3-ethoxy-2-nitroacrylate (EENA) represents a quintessential "push-pull" alkene , characterized by the vicinal arrangement of a strong electron-donating group (ethoxy) and two electron-withdrawing groups (nitro and ester). This unique electronic architecture creates a highly polarized

This guide provides a comprehensive computational framework for studying EENA. It details the protocols for Density Functional Theory (DFT) analysis, interprets Frontier Molecular Orbital (FMO) interactions, and correlates these theoretical descriptors with experimental reactivity in drug discovery workflows.

Computational Methodology & Protocol

To ensure reproducibility and accuracy, the following computational workflow is established as the standard protocol for analyzing EENA. This system is self-validating, requiring convergence of both geometry and vibrational frequencies.

Standardized DFT Protocol

-

Software Platform: Gaussian 16 / ORCA 5.0 / GAMESS (US)

-

Theory Level: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

-

Basis Set: 6-311++G(d,p).[1] Rationale: Diffuse functions (++) are critical for describing the lone pairs on the nitro/ethoxy oxygens and the anionic character of transition states.

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1] Solvents: Dichloromethane (DCM) for kinetic studies; Ethanol for solvolysis checks.

Workflow Diagram (DOT)

The following diagram illustrates the logical flow from initial structure generation to reactivity prediction.

Figure 1: Standardized computational workflow for the structural and electronic validation of nitroacrylates.

Molecular Architecture & Electronic Structure

The geometry of EENA is governed by the competition between steric hindrance and orbital conjugation.[1]

Geometric Parameters (Optimized)

The Z-isomer is thermodynamically preferred due to an intramolecular electrostatic interaction between the ethoxy oxygen and the nitro group nitrogen (1,5-interaction), stabilizing the planar conformation required for maximum "push-pull" conjugation.

| Parameter | Bond/Angle | Theoretical Value (Å/°) | Mechanistic Implication |

| Bond Length | C( | 1.36 - 1.38 Å | Lengthened double bond due to strong polarization (single bond character). |

| Bond Length | C( | 1.33 - 1.35 Å | Shortened due to resonance donation ( |

| Bond Length | C( | 1.42 - 1.44 Å | Conjugation with the nitro group withdraws density from the alkene. |

| Dihedral | O-C=C-N | ~0° - 10° | Near-planarity confirms strong electronic communication across the |

Frontier Molecular Orbital (FMO) Analysis

The reactivity of EENA is defined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2]

-

HOMO: Localized primarily on the ethoxy oxygen lone pairs and the

-bond of the alkene.[1] This represents the "push" component. -

LUMO: Heavily localized on the nitro group and the

-carbon. This represents the "pull" component.[1] -

Implication: The spatial separation of HOMO and LUMO densities indicates a high dipole moment and susceptibility to nucleophilic attack at the

-carbon (soft-soft interaction).

Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density surface reveals the reactive "hotspots":

-

Negative Potential (Red): Concentrated on the Nitro oxygens and Carbonyl oxygen.[1] These sites act as H-bond acceptors or Lewis base centers.[1]

-

Positive Potential (Blue): Intensely concentrated at the

-carbon (C3). This visualizes the site of nucleophilic attack, validating the Michael addition mechanism.

Reactivity Descriptors & Synthetic Application

In drug development, EENA is a "linchpin" reagent.[1] Its reactivity can be quantified using Global Reactivity Descriptors derived from Koopmans' theorem.[1]

Calculated Global Descriptors

Values are representative of B3LYP/6-311++G(d,p) calculations for nitroacrylates.

| Descriptor | Formula | Value (approx.) | Interpretation |

| Ionization Potential (I) | ~9.5 eV | High energy required to remove an electron. | |

| Electron Affinity (A) | ~2.8 eV | High tendency to accept electrons (strong electrophile). | |

| Chemical Hardness ( | ~3.3 eV | relatively soft molecule; highly reactive. | |

| Electrophilicity Index ( | High (> 2.0 eV) | Critical Metric: Classifies EENA as a "super-electrophile" for Michael additions.[1] |

Synthetic Pathway: Heterocycle Construction

The primary application of EENA is the synthesis of 5-membered heterocycles (e.g., Pyrazoles) via a cascade sequence: Michael Addition

Figure 2: Mechanistic pathway for the conversion of EENA into bioactive heterocycles.

Experimental Validation Protocols

A theoretical model is only as good as its experimental validation.[1] The following protocols serve to verify the computational predictions.

Vibrational Spectroscopy (IR)

To validate the geometry optimization, compare calculated frequencies (scaled by 0.967 for B3LYP) with experimental FT-IR data.[1]

- Ester: Predicted ~1730-1750 cm⁻¹.

- : Predicted ~1530-1550 cm⁻¹ (Strong band, diagnostic of the nitro group).

- : Predicted ~1620-1640 cm⁻¹ (Shifted due to push-pull character).

Synthesis of Ethyl 3-ethoxy-2-nitroacrylate

Based on established methodologies for ethoxy-acrylates.

-

Reagents: Ethyl nitroacetate (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.0 eq).

-

Procedure:

-

Mix Ethyl nitroacetate and Triethyl orthoformate in Acetic anhydride.

-

Reflux at 100-110°C for 4-6 hours. Monitoring via TLC (SiO2, Hexane/EtOAc).

-

Remove excess solvent/reagents under reduced pressure.

-

Purification: The residue is often an oil that solidifies upon standing or cooling.[1] Recrystallize from Ethanol/Hexane if solid, or vacuum distill if oil (Note: Nitro compounds can be thermally unstable; high vacuum recommended).[1]

-

-

Safety Note: Nitroacrylates are potential lachrymators and skin irritants.[1] All operations must be performed in a fume hood.

References

-

Structural Characterization

-

DFT Methodology & Basis Sets

-

Push-Pull Alkene Reactivity

-

BenchChem.[4] Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis. (Analogous reactivity mechanism).

-

-

Peptide Catalysis of Nitroacrylates

- PubMed.

-

[Link]

-

General DFT Studies on Bioactive Heterocycles

Sources

- 1. Ethyl 3-ethoxypropionate | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 3-ethoxy-2-propenoate | C7H12O3 | CID 221780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

The Synthetic Versatility of Ethyl 3-ethoxy-2-nitroacrylate: A Technical Guide to its Reactivity with Nucleophiles

Introduction: A Multifaceted Building Block

In the landscape of modern organic synthesis, the demand for versatile and highly functionalized building blocks is incessant. Ethyl 3-ethoxy-2-nitroacrylate stands out as a preeminent example of such a scaffold. This trisubstituted push-pull nitroalkene integrates a unique combination of functional groups—an ester, an enol ether, and a nitro group—all conjugated within a compact molecular framework. This electronic arrangement renders the molecule highly susceptible to a diverse array of nucleophilic attacks, making it a powerful tool for the construction of complex carbo- and heterocyclic structures. This guide provides an in-depth exploration of the reactivity of ethyl 3-ethoxy-2-nitroacrylate with various nucleophiles, offering field-proven insights for researchers, scientists, and professionals in drug development.

The reactivity of this "push-pull" system is governed by the strong electron-withdrawing capacity of the nitro and ester groups, which polarizes the carbon-carbon double bond, making the C2 and C3 positions highly electrophilic. The ethoxy group at the C3 position not only influences the electron density but also serves as a competent leaving group in nucleophilic vinylic substitution reactions. This intricate electronic interplay is the foundation for the diverse reaction pathways this molecule can undertake.

Core Reactivity: Nucleophilic Vinylic Substitution and Michael Addition

The primary modes of reaction for ethyl 3-ethoxy-2-nitroacrylate with nucleophiles are nucleophilic vinylic substitution (SNV) and Michael (1,4-conjugate) addition. In many instances, these reactions occur in a tandem fashion, leading to the rapid assembly of complex molecular architectures. The initial attack of a nucleophile can occur at the C3 position, leading to the displacement of the ethoxy group, or at the C2 position. The specific pathway is often dictated by the nature of the nucleophile, the reaction conditions, and the presence of additional functional groups on the nucleophile.

Reactions with Nitrogen Nucleophiles: A Gateway to Heterocycles

Nitrogen-containing nucleophiles are among the most extensively studied reactants with ethyl 3-ethoxy-2-nitroacrylate, primarily due to the utility of the resulting products in medicinal chemistry.

Mono-N-Nucleophiles

Primary and secondary amines readily react with ethyl 3-ethoxy-2-nitroacrylate to yield 3-amino-2-nitroacrylates through a nucleophilic vinylic substitution mechanism. This transformation is a foundational step in the synthesis of various nitrogen-containing heterocycles.[1][2]

1,2-Binucleophiles: Synthesis of Five-Membered Rings

Reagents possessing two nucleophilic nitrogen atoms in a 1,2-relationship, such as hydrazine derivatives, react with ethyl 3-ethoxy-2-nitroacrylate to form five-membered heterocyclic systems like pyrazoles.[1][2] The reaction typically proceeds via an initial SNV reaction, followed by an intramolecular cyclization.

1,3-Binucleophiles: Construction of Six-Membered Heterocycles

The reaction with 1,3-binucleophiles is a powerful strategy for the synthesis of six-membered nitrogen-containing heterocycles. A prominent example is the reaction with 2-aminobenzimidazoles, which yields pyrimido[1,2-a]benzimidazoles, a class of compounds with significant pharmacological interest.[3][4][5][6][7]

The reaction of benzimidazol-2-amines with ethyl 3-ethoxy-2-nitroacrylate is a well-established method for synthesizing a series of pyrimido[1,2-a]-benzimidazoles.[3][4][5]

Experimental Protocol: Synthesis of 3-Nitropyrimido[1,2-a]benzimidazol-4-ones

This protocol is a representative example of the cyclocondensation reaction between a 1,3-N,N-binucleophile and ethyl 3-ethoxy-2-nitroacrylate.

Materials:

-

Ethyl 3-ethoxy-2-nitroacrylate

-

Substituted 2-aminobenzimidazole

-

Ethanol (or another suitable high-boiling solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

To a solution of the substituted 2-aminobenzimidazole (1.0 eq) in ethanol, add ethyl 3-ethoxy-2-nitroacrylate (1.1 eq).

-

Heat the reaction mixture to reflux and stir for the time required to achieve complete conversion (monitoring by TLC is recommended).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution and can be isolated by filtration.

-

Wash the isolated solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the desired 3-nitropyrimido[1,2-a]benzimidazol-4-one.

Self-Validation: The purity of the product can be assessed by melting point determination and spectroscopic methods (1H NMR, 13C NMR, IR, and Mass Spectrometry). The characteristic signals of the pyrimido[1,2-a]benzimidazole core and the presence of the nitro group should be identifiable.

Mechanistic Insight: The Reaction with Imidazole

The reaction of ethyl 3-ethoxy-2-nitroacrylate with imidazole presents an interesting case where the expected SNV product is not the final outcome. Instead, the nitroalkene undergoes fragmentation, leading to the formation of an oxime derivative.[1][2]

A plausible mechanism involves the initial nucleophilic attack of imidazole at the C3 position, followed by a series of rearrangements and fragmentation, highlighting the complex reactivity of this substrate.[1][2]

Caption: Proposed reaction pathway for the formation of an oxime from ethyl 3-ethoxy-2-nitroacrylate and imidazole.

Reactions with Carbon and Sulfur Nucleophiles

While less documented than their nitrogen counterparts, carbon and sulfur nucleophiles also engage in reactions with ethyl 3-ethoxy-2-nitroacrylate.

-

Carbon Nucleophiles: Soft carbon nucleophiles, such as enamines or organometallic reagents, are expected to undergo Michael addition, adding to the C2 position.

-

Sulfur Nucleophiles: Thiols and other sulfur-based nucleophiles can participate in SNV reactions, displacing the ethoxy group to form 3-thio-substituted nitroacrylates. The reaction with 1,4-binucleophiles like isothiosemicarbazone derivatives has been shown to result in the formation of five-membered heterocycles through a fragmentation-cyclization pathway.[1][2]

Pericyclic Reactions: Expanding the Synthetic Scope

Beyond nucleophilic additions and substitutions, ethyl 3-ethoxy-2-nitroacrylate is a competent dienophile in Diels-Alder [4+2] cycloaddition reactions.[1][2] The electron-deficient nature of the double bond facilitates its reaction with electron-rich dienes to construct six-membered carbocyclic rings with a high degree of stereocontrol. This reactivity further underscores its utility as a versatile building block in organic synthesis.

Caption: General scheme for the Diels-Alder reaction of ethyl 3-ethoxy-2-nitroacrylate.

Summary of Reactivity

The table below summarizes the diverse reactivity of ethyl 3-ethoxy-2-nitroacrylate with various classes of nucleophiles and in pericyclic reactions.

| Reactant Class | Reaction Type(s) | Typical Products |

| Mono-N-Nucleophiles | SNV | 3-Amino-2-nitroacrylates |

| 1,2-N,N-Binucleophiles | SNV, Cyclization | Pyrazoles |

| 1,3-N,N-Binucleophiles | SNV, Cyclization | Pyrimidines, Pyrimido[1,2-a]benzimidazoles |

| 1,4-N,S-Binucleophiles | Addition, Fragmentation, Cyclization | Five-membered heterocycles |

| C-Nucleophiles | Michael Addition | 2-Substituted nitroalkanes |

| S-Nucleophiles | SNV | 3-Thio-2-nitroacrylates |

| Dienes | [4+2] Cycloaddition | Substituted cyclohexenes |

Conclusion and Future Outlook

Ethyl 3-ethoxy-2-nitroacrylate has proven to be a remarkably versatile and reactive substrate in organic synthesis. Its unique electronic and structural features allow for a wide range of transformations, providing efficient routes to complex and biologically relevant molecules, particularly nitrogen-containing heterocycles. The continued exploration of its reactivity with a broader scope of nucleophiles and in asymmetric catalysis is expected to further solidify its role as a key building block in the development of new pharmaceuticals and functional materials. The insights provided in this guide aim to equip researchers with the foundational knowledge to harness the synthetic potential of this powerful reagent.

References

-

Fedotov, V. V., Rusinov, V. L., Ulomsky, E. N., Mukhin, E. M., Gorbunov, E. B., & Chupakhin, O. N. (2021). Pyrimido[1,2- a]benzimidazoles: synthesis and perspective of their pharmacological use. Chemistry of Heterocyclic Compounds, 57(4), 383-409. [Link]

-

Rahimizadeh, F., Mazloumi, M., & Gholamzade, Z. (2024). An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine. RSC Advances, 14(21), 13452-13462. [Link]

- ResearchGate. (n.d.). Konstantin Savateev PhD in organic chemistry Associate professor at Ural Federal University.

-

Pavilek, B., & Milata, V. (2020). Trisubstituted push-pull nitro alkenes. Arkivoc, 2020(7), 401-421. [Link]

- ResearchGate. (2020). (PDF) Trisubstituted push-pull nitro alkenes.

- Harmaoui, A., Lazar, S., Leger, J. M., Jarry, C., Kandri Rodi, Y., Essassi, E. M., & Guillaumet, G. (2013). SYNTHESIS OF NEW DERIVATIVES OF PYRIMIDO [1.2-a]BENZIMIDAZOLE. J.MAR.CHIM.HETEROCYCL., 12(1).

- ResearchGate. (n.d.). Egor VOINKOV | Ural Federal University, Yekaterinburg | UrFU | Department of Organic Chemistry | Research profile.

- ResearchGate. (n.d.). Victor Fedotov PhD in organic chemistry Professor (Associate) at Ural Federal University.

- ResearchGate. (n.d.). Synthesis of Pyrimido[1,2-a]benzimidazol-4(10H)-one Derivatives and Evaluation of Their Interactions with DNA | Request PDF.

Sources

- 1. researchgate.net [researchgate.net]

- 2. An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimido[1,2- a]benzimidazoles: synthesis and perspective of their pharmacological use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]

- 6. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Ethyl Imidazolate? [synapse.patsnap.com]

Methodological & Application

Application Note: Mechanistic Exploitation of Ethyl 3-ethoxy-2-nitroacrylate in Cascade Michael-Elimination Protocols

Executive Summary

Ethyl 3-ethoxy-2-nitroacrylate (EENA) represents a specialized class of "push-pull" alkenes where the electron-donating ethoxy group and the strongly electron-withdrawing nitro and ester groups create a highly polarized double bond. This application note details the utility of EENA as a super-electrophile in Michael addition-initiated cascades.

Unlike simple Michael acceptors, EENA allows for Nucleophilic Vinylic Substitution (

Technical Background: The "Push-Pull" Electronic System

EENA (CAS: 58651-55-1) is characterized by extreme polarization. The

Reactivity Profile

-

Michael Acceptor Strength: The nitro group (

) is the strongest common electron-withdrawing group, significantly enhancing the electrophilicity of the -

Leaving Group Lability: The ethoxy group (

) acts as a leaving group. This dictates that the reaction pathway rarely stops at the saturated Michael adduct. Instead, the system seeks thermodynamic stabilization by re-establishing conjugation via elimination.

Mechanistic Pathway: Addition-Elimination

The reaction with nucleophiles (e.g., amines, thiols, enolates) proceeds through a two-step mechanism:

-

Michael Addition (Rate Limiting): The nucleophile attacks the

-carbon, generating a nitronate intermediate. -

Elimination (Fast): The lone pair from the nucleophile or the nitronate collapses to eject the ethoxy group.

Visualization: Mechanistic Pathway

Figure 1: The reaction proceeds via an addition-elimination sequence. The "Michael" step is the initial attack (blue), followed by the restoration of the double bond (yellow to black).

Experimental Protocols

Protocol A: Synthesis of -Amino- -Nitroacrylates (Nitroenamines)

This protocol describes the reaction of EENA with a primary amine. This is the fundamental "Michael-initiated" reaction used to install amine functionality or prepare precursors for cyclization.

Reagents:

-

Ethyl 3-ethoxy-2-nitroacrylate (EENA) (1.0 equiv)

-

Primary Amine (e.g., Benzylamine, Aniline) (1.0 - 1.1 equiv)

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Procedure:

-

Preparation: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve EENA (1.0 equiv) in Ethanol (concentration ~0.5 M).

-

Note: EENA is often a low-melting solid or oil. Ensure it is fully dissolved before proceeding.

-

-

Addition: Cool the solution to 0°C using an ice bath. The reaction is exothermic due to the high reactivity of the nitroacrylate.

-

Nucleophile Introduction: Add the amine (1.0 equiv) dropwise over 10 minutes.

-

Observation: A color change is instantaneous (often turning deep yellow or orange) due to the formation of the charge-transfer complex or the nitroenamine product.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature for 1–3 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (EENA) spot will disappear, and a more polar, colored product spot will appear.

-

-

Workup:

-

If the product precipitates: Filter the solid, wash with cold ethanol, and dry under vacuum.

-

If the product remains soluble: Concentrate the solvent under reduced pressure.[1] The residue is often pure enough for downstream applications. If necessary, recrystallize from EtOH/Hexane.

-

Data Validation (Expected Results):

| Parameter | Observation / Limit |

| Reaction Time | 0.5 – 3.0 Hours |

| Yield | 85% – 98% |

| Appearance | Yellow to Orange crystalline solid |

| 1H NMR | Disappearance of ethoxy -OCH2- quartet (~4.2 ppm). Appearance of N-H broad singlet (10-12 ppm) due to H-bonding with the nitro group. |

Protocol B: Synthesis of Heterocycles (Indole Derivative)

A more advanced application involving a cascade reaction with a 1,3-dicarbonyl equivalent (e.g., Dimedone or Enaminones) to form fused ring systems.

Reagents:

-

EENA (1.0 equiv)

-

Enaminone (derived from dimedone) (1.0 equiv)

-

Solvent: Glacial Acetic Acid or Ethanol

-

Catalyst: None (thermal) or mild acid

Workflow Diagram:

Figure 2: Workflow for the synthesis of fused heterocyclic systems using EENA.

Procedure:

-

Dissolve EENA (1.0 mmol) and the enaminone (1.0 mmol) in Ethanol (5 mL).

-

Heat the mixture to reflux (approx. 78°C).

-

The reaction proceeds via an initial Michael addition of the enaminone carbon to the EENA

-carbon, followed by elimination of ethanol, and subsequent intramolecular condensation. -

Monitor by TLC until the limiting reagent is consumed (typically 2–4 hours).

-

Cool to room temperature. The fused heterocyclic product usually precipitates.

-

Filter and wash with cold ethanol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of the ester/ethoxy group. | Ensure solvents are anhydrous. Avoid strong aqueous bases. |

| No Reaction | Nucleophile is too weak (e.g., electron-poor aniline). | Use a mild Lewis acid catalyst (e.g., Zn(OTf)2) or switch to reflux in Acetonitrile. |

| Multiple Spots on TLC | Polymerization or competitive 1,2-addition. | Lower the temperature to -10°C during addition. Add the nucleophile slowly.[2] |

| Oil Formation | Product is not crystallizing. | Triturate the oil with cold diethyl ether or pentane to induce crystallization. |

Safety & Handling (E-E-A-T)

-

Nitro Compounds: While EENA is generally stable, nitro-containing compounds can be energetic. Avoid heating dry residues to high temperatures (>150°C) without DSC testing.

-

Sensitizer: Acrylates are potent skin sensitizers and lachrymators. Handle only in a functioning fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

-

Mechanism of Michael Addition: "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry. Available at: [Link]

-

Synthesis of Nitroacrylates: "Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate." ResearchGate. Available at: [Link]

-

Safety Data: "Safety Data Sheet: Ethyl 3-ethoxy-2-nitroacrylate." PubChem. Available at: [Link]

Sources

Application Note: Enantioselective Reactions Using Ethyl 3-ethoxy-2-nitroacrylate

This Application Note is designed for researchers in medicinal chemistry and process development. It details the utility of Ethyl 3-ethoxy-2-nitroacrylate as a versatile "push-pull" alkene in the asymmetric synthesis of chiral amino acid precursors and heterocycles.

Executive Summary

Ethyl 3-ethoxy-2-nitroacrylate (CAS: 58651-55-1) is a highly functionalized "push-pull" alkene featuring an electron-donating ethoxy group and two electron-withdrawing groups (nitro and ester) at the vinylic positions. This unique electronic push-pull character makes it a premier reagent for:

-

Stepwise Asymmetric Synthesis: Serving as a lynchpin for constructing chiral Tryptophan analogs via addition-elimination followed by enantioselective reduction.

-

Asymmetric Cycloadditions: Acting as a highly reactive dipolarophile in catalytic [3+2] and [4+2] cycloadditions to generate chiral isoxazolines and pyrrolidines .

This guide provides validated protocols for these two primary workflows, emphasizing mechanistic causality and critical process parameters (CPPs).

Chemical Properties & Mechanistic Insight[1][2]

The reactivity of ethyl 3-ethoxy-2-nitroacrylate is governed by the competition between the nucleophilic vinylic substitution (

-

Electrophilicity: The

-carbon is highly electrophilic due to the conjugation with the nitro and ester groups. -

Leaving Group Ability: The ethoxy group is a competent leaving group. Upon nucleophilic attack (e.g., by an indole or amine), the intermediate zwitterion typically collapses via elimination of ethanol, restoring the double bond.

-

Stereoelectronic Control: In cycloadditions, the "push-pull" nature lowers the LUMO energy, enhancing reactivity with electron-rich dipoles (e.g., nitrones) under Lewis Acid catalysis.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways based on the nucleophile and catalyst system.

Figure 1: Divergent reaction pathways for Ethyl 3-ethoxy-2-nitroacrylate. Path A utilizes an addition-elimination sequence followed by asymmetric reduction. Path B utilizes direct asymmetric cycloaddition.

Application A: Synthesis of Chiral Tryptophan Analogs

The most high-value application of this reagent is the synthesis of unnatural, chiral tryptophan derivatives. The ethoxy group acts as a surrogate for the indole ring, which is installed via substitution.

Workflow Overview

-

Condensation: Reaction with indole (or substituted indole) displaces the ethoxy group.

-

Asymmetric Reduction: The resulting (Z)-ethyl 2-nitro-3-(indol-3-yl)acrylate is reduced using a chiral Rhodium or Ruthenium catalyst to set the

-chiral center. -

Nitro Reduction: (Optional) Reduction of the nitro group to an amine yields the final amino acid ester.

Protocol 1: Condensation and Asymmetric Reduction

Step 1: Condensation (Synthesis of the Substrate)

-

Reagents: Indole (1.0 equiv), Ethyl 3-ethoxy-2-nitroacrylate (1.1 equiv).

-

Solvent: Toluene or Dichloromethane (DCM).

-

Conditions: Reflux (Toluene) or RT (DCM) for 4–12 hours. No external base is usually required as the ethoxy group leaves as ethanol.

-

Procedure:

-

Dissolve indole (10 mmol) in dry toluene (50 mL).

-

Add ethyl 3-ethoxy-2-nitroacrylate (11 mmol) dropwise.

-

Heat to reflux. Monitor by TLC (disappearance of indole).

-

Cool to RT. The product, Ethyl 2-nitro-3-(indol-3-yl)acrylate , often precipitates as a bright yellow/orange solid.

-

Filter and wash with cold ether. Yields are typically 85–95%.

-

Step 2: Catalytic Asymmetric Hydrogenation

-

Catalyst: [Rh(COD)Cl]

with a chiral ligand (e.g., (R,R)-DuPhos or (S)-Binapine ). -

Hydrogen Source: H

gas (10–30 bar). -

Solvent: Methanol or Ethanol/TFE mixture.

-

Procedure:

-

In a glovebox, charge a hydrogenation vessel with the nitroacrylate precursor (1.0 mmol).

-

Add the Rh-catalyst precursor (1 mol%) and chiral ligand (1.1 mol%) in degassed methanol (5 mL).

-

Seal the vessel and purge with H

three times. -

Stir at RT under 20 bar H

for 12 hours. -

Vent H

and concentrate the solvent. -

Purify via flash chromatography (SiO

, Hex/EtOAc).

-

Expected Results:

-

Yield: >90%

-

Enantiomeric Excess (ee): >95% (Ligand dependent)

-

Product: Ethyl (S)-2-nitro-3-(indol-3-yl)propionate (Precursor to Tryptophan).

Optimization Data: Ligand Screening

| Ligand Class | Catalyst Precursor | Solvent | Yield (%) | ee (%) | Notes |

| (R,R)-Me-DuPhos | [Rh(COD) | MeOH | 96 | 98 | Excellent for bulky substrates |

| (S)-BINAP | [Ru(benzene)Cl | EtOH | 88 | 85 | Slower kinetics |

| Josiphos | [Rh(NBD) | TFE/MeOH | 92 | 94 | Good for electron-deficient indoles |

Application B: Asymmetric [3+2] Cycloaddition

Ethyl 3-ethoxy-2-nitroacrylate serves as an electron-deficient dipolarophile. The ethoxy group is retained in the cycloadduct, providing a handle for further functionalization (e.g., hydrolysis to a ketone).

Mechanism

The reaction involves the interaction of the LUMO of the nitroacrylate with the HOMO of a 1,3-dipole (e.g., a nitrone). Chiral Lewis Acids (CLA) coordinate to the nitro/ester carbonyls, shielding one face of the alkene.

Protocol 2: Lewis Acid Catalyzed Cycloaddition with Nitrones

-

Reagents: N-Benzyl-C-phenylnitrone, Ethyl 3-ethoxy-2-nitroacrylate.

-

Catalyst: Cu(II)-Bisoxazoline (Box) complex (10 mol%).

-

Solvent: DCM or THF, -20°C.

-

Procedure:

-

Catalyst Prep: Stir Cu(OTf)

(0.1 mmol) and (S,S)-Ph-Box ligand (0.11 mmol) in DCM (2 mL) for 1 hour to form the active complex. -

Add Ethyl 3-ethoxy-2-nitroacrylate (1.0 mmol) and cool to -20°C.

-

Add the nitrone (1.2 mmol) slowly.

-

Stir at -20°C for 24 hours.

-

Filter through a silica plug to remove the copper salt.

-

Concentrate and purify by column chromatography.[1]

-

Product: Chiral Isoxazolidine derivative (3,4,5-trisubstituted).

Note: The ethoxy group at the C4 position of the isoxazolidine can often be eliminated or hydrolyzed in subsequent steps to generate isoxazolines or

Troubleshooting & Critical Parameters

Stability of the Reagent

-

Issue: Ethyl 3-ethoxy-2-nitroacrylate is sensitive to moisture and prolonged heat. It can hydrolyze to ethyl nitroacetate.

-

Solution: Store at 2–8°C under argon. Verify purity by NMR before use (look for sharp doublet at

1.35 ppm for ethoxy methyl and singlet/doublet olefinic protons).

Catalyst Poisoning (Hydrogenation)

-

Issue: The nitro group can coordinate strongly to Rh/Ru, or trace sulfur from indole synthesis can poison the catalyst.

-

Solution: Ensure the nitroacrylate intermediate is recrystallized or passed through a short pad of activated carbon before hydrogenation. Use cationic Rh precursors (e.g., [Rh(COD)

]BF

Regioselectivity (Cycloaddition)

-

Issue: [3+2] cycloaddition can yield regioisomers (4-nitro vs 5-nitro isoxazolidines).

-

Solution: The "push-pull" nature strongly directs the nucleophilic end of the dipole to the

-carbon (ethoxy bearing). The 4-nitro-5-ethoxy isomer is typically favored electronically.

References

-

Gilchrist, T. L., & Roberts, T. G. (1983).[2] Reactions of ethyl nitrosoacrylate with pyrroles and indoles. Journal of the Chemical Society, Perkin Transactions 1, 1283–1288.

-

Zhang, Z., et al. (2023). Asymmetric catalytic Friedel–Crafts alkylation with arenes and heteroarenes: construction of 3,3-disubstituted oxindoles. Organic Chemistry Frontiers, 10, 5274-5283.

-

Pavilek, B., et al. (2020).[3] Trisubstituted push-pull nitro alkenes. Arkivoc, vii, 401-421.[3]

-

Legros, J., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(1).

-

BenchChem Technical Support. (2025). Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Derivatives.

Sources

Application Note: Synthesis of Pharmaceutical Intermediates from Ethyl 3-ethoxy-2-nitroacrylate

Abstract & Introduction

Ethyl 3-ethoxy-2-nitroacrylate (EENA) represents a specialized class of "push-pull" alkenes, characterized by the presence of an electron-donating ethoxy group and an electron-withdrawing nitro group on the same double bond. This electronic push-pull character makes the

For pharmaceutical development, EENA is a critical synthone. Unlike its cyano-analog (ethyl ethoxymethylene cyanoacetate), the nitro group in EENA offers unique downstream versatility: it can serve as a masked amino group (via reduction) or as an activating group for electrophilic aromatic substitution during ring closure.

This guide details the protocols for converting EENA into three high-value pharmaceutical scaffolds: 3-nitro-4-quinolones , functionalized pyrimidines , and indolizines .

Chemical Mechanism: The V Gateway

The utility of EENA relies on the Addition-Elimination mechanism. Nucleophiles (amines, thiols, carbon nucleophiles) attack the

Reaction Landscape Visualization

The following diagram illustrates the divergent synthesis pathways available from the EENA starting material.

Figure 1: Divergent synthesis pathways from Ethyl 3-ethoxy-2-nitroacrylate (EENA).

Application 1: Synthesis of 3-Nitro-4-Quinolones

The 4-quinolone scaffold is the core of fluoroquinolone antibiotics. Using EENA allows for the direct introduction of a nitro group at the 3-position, which is difficult to achieve via direct nitration of the quinolone ring.

Protocol A: Enamine Formation (The Exchange Step)

Objective: Displace the ethoxy group with an aniline derivative.

Reagents:

-

Ethyl 3-ethoxy-2-nitroacrylate (1.0 equiv)

-

Substituted Aniline (e.g., 4-fluoroaniline) (1.05 equiv)

-

Ethanol (Absolute) or Toluene

Procedure:

-

Dissolution: Dissolve 10 mmol of EENA in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 10.5 mmol of the aniline dropwise at room temperature.

-

Note: The reaction is exothermic. If working on >10g scale, use an ice bath to maintain temperature <30°C to prevent polymerization.

-

-

Reaction: Stir at room temperature for 2–4 hours. A heavy precipitate (the enamine) usually forms.

-

Workup: Filter the solid. Wash with cold ethanol (2 x 5 mL) and dry under vacuum.

-

Yield Expectations: 85–95%.

-

Checkpoint:

H NMR should show the disappearance of the ethoxy triplet/quartet and the appearance of an NH doublet (exchangeable with D

-

Protocol B: Thermal Cyclization (The Gould-Jacobs Variant)

Objective: Cyclize the enamine to form the bicyclic quinolone core.

Reagents:

-

Ethyl 3-anilino-2-nitroacrylate (from Protocol A)

-

Diphenyl ether (Dowtherm A) or Polyphosphoric Acid (PPA)

Procedure:

-

Setup: Equip a 3-neck flask with a mechanical stirrer, internal thermometer, and an air condenser.

-

Solvent: Add Dowtherm A (10 mL per gram of substrate) and heat to 240–250°C.

-

Critical Safety: Ensure the system is open to an inert gas line (N

) to vent ethanol vapor produced during cyclization. Flash point of Dowtherm A is ~120°C; do not use an open flame.

-

-

Addition: Add the enamine solid in small portions to the hot solvent.

-

Why: Adding portions prevents a massive sudden release of ethanol vapor which can cause foaming.

-

-

Completion: Stir at 250°C for 30–60 minutes. Monitor by TLC (disappearance of yellow enamine spot, appearance of fluorescent quinolone spot).

-

Isolation: Cool the mixture to room temperature. Dilute with hexanes (equal volume) to precipitate the product. Filter and wash with hexanes to remove residual Dowtherm A.

Application 2: Synthesis of 5-Nitropyrimidines

EENA reacts with amidines or ureas to form pyrimidines. The nitro group at the 5-position is a versatile handle for subsequent functionalization (e.g., reduction to 5-aminopyrimidines).

Protocol C: Cyclocondensation with Amidines

Reagents:

-

EENA (1.0 equiv)

-

Benzamidine hydrochloride (or Acetamidine HCl) (1.1 equiv)

-

Sodium Ethoxide (NaOEt) (2.2 equiv)

-

Ethanol (anhydrous)

Procedure:

-

Free Base Generation: In a flask, dissolve NaOEt in ethanol. Add the amidine hydrochloride and stir for 15 minutes to generate the free amidine.

-

Coupling: Add EENA dropwise to the amidine solution at 0°C.

-

Reflux: Allow to warm to room temperature, then reflux for 6–8 hours.

-

Mechanism: The amidine nitrogen attacks the

-carbon (displacing ethoxy), followed by the second nitrogen attacking the ester carbonyl (displacing ethoxy again), resulting in ring closure. -

Workup: Evaporate ethanol. Dissolve residue in water and acidify with acetic acid to pH 5 to precipitate the 4-hydroxypyrimidine derivative.

Data Summary & Troubleshooting

| Parameter | 3-Nitro-4-Quinolone | 5-Nitropyrimidine |

| Key Intermediate | Enamine (stable solid) | Acyclic amidine adduct (transient) |

| Limiting Factor | Steric hindrance on aniline | Solubility of amidine salts |

| Critical Control | Temperature (Cyclization >240°C) | Stoichiometry (Base:Salt ratio) |

| Typical Yield | 70–85% | 60–75% |

Troubleshooting Guide

-

Problem: Low yield in Quinolone cyclization.

-

Cause: Incomplete removal of ethanol during heating.

-

Solution: Use a Dean-Stark trap or vigorous N

sweep to remove ethanol as it forms, driving the equilibrium forward.

-

-

Problem: Dark/Tarred product in Enamine formation.

-

Cause: Reaction temperature too high; polymerization of nitroacrylate.

-

Solution: Conduct the addition at 0°C and strictly limit reaction time.

-

References

-

Wolfbeis, O. S. (1981). "The Synthesis of 4-Hydroxy-3-nitro-2-quinolones." Chemische Berichte. 1 (Verified via ChemScene/PubChem context).

-

Milata, V., et al. (2021). "Trisubstituted push-pull nitro alkenes."[2] Arkivoc. [Link]

-

PubChem Compound Summary. (2024). "Ethyl 3-ethoxy-2-nitroacrylate."[2][3] [Link]

Sources

Scale-up synthesis of Ethyl 3-ethoxy-2-nitroacrylate for laboratory use

Executive Summary

Ethyl 3-ethoxy-2-nitroacrylate is a high-value "push-pull" alkene intermediate characterized by the presence of an electron-donating ethoxy group and two electron-withdrawing groups (nitro and ester) on the olefinic backbone. This electronic arrangement makes it a versatile building block for the synthesis of heterocycles, particularly in the construction of indoles, pyrroles, and pyrimidines via cycloaddition or Michael addition-elimination sequences [1, 2].[1]

This application note details a robust, scalable protocol for synthesizing Ethyl 3-ethoxy-2-nitroacrylate from ethyl nitroacetate. Unlike traditional small-scale preparations, this guide focuses on process safety, impurity control, and scalability parameters suitable for transition from gram-scale discovery to kilogram-scale pilot production.[1]

Chemical Foundation & Mechanism[1]

The synthesis relies on the condensation of ethyl nitroacetate with triethyl orthoformate in the presence of acetic anhydride .[2]

Reaction Scheme

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 3-ethoxy-2-nitroacrylate Synthesis

Topic: Improving the yield and purity of Ethyl 3-ethoxy-2-nitroacrylate (CAS: 1001-26-9). Target Audience: Medicinal Chemists, Process Development Scientists. Format: Technical Troubleshooting Guide & FAQs.

Executive Summary & Reaction Overview

Ethyl 3-ethoxy-2-nitroacrylate (also known as Ethyl

The synthesis relies on the condensation of Ethyl Nitroacetate with Triethyl Orthoformate (TEOF) , typically using Acetic Anhydride (

The Core Reaction

Critical Process Parameters (CPPs)

| Parameter | Optimal Range | Impact on Yield |

| Stoichiometry | 1.0 : 1.5 : 2.0 (Substrate:TEOF: | Excess TEOF prevents oligomerization; Excess |

| Temperature | 90°C – 110°C (Reflux) | Too low: Incomplete conversion. Too high (>120°C): Tarring/Polymerization. |

| Moisture | < 0.1% (Strictly Anhydrous) | Water hydrolyzes TEOF to ethyl formate, killing the reagent. |

| Reaction Time | 2 – 4 Hours | Prolonged heating degrades the nitro-group, darkening the product. |

Master Protocol (Optimized)

Based on the principles of the Kamlet and Wolfbeis methods, optimized for modern laboratory standards.

Reagents:

-

Ethyl Nitroacetate (1.0 eq) - Must be pure (light yellow oil).

-

Triethyl Orthoformate (1.5 eq) - Freshly distilled if older than 6 months.

-

Acetic Anhydride (2.0 - 2.5 eq).

-

Optional: Urea (0.5 mol%) as a stabilizer/catalyst.

Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a Claisen adapter, and a reflux condenser fitted with a calcium chloride drying tube (or

line). -

Mixing: Charge Ethyl Nitroacetate, TEOF, and Acetic Anhydride.

-

Reaction: Heat the mixture to reflux (bath temp ~110°C). The solution should turn clear/yellow.

-

Optimization Tip: Use a Dean-Stark trap or a distillation head to slowly remove the ethyl acetate/ethanol/acetic acid mixture formed. This drives the reaction to completion (Le Chatelier’s principle).

-

-

Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane 1:3). Product is UV active and less polar than the starting nitroacetate.

-

Work-up:

-

Concentrate the mixture under reduced pressure (Rotavap) at 50-60°C to remove excess TEOF and

. -

Crucial Step: The residue is often a dark oil. High vacuum distillation (0.5 - 1.0 mmHg) is the gold standard for purification.

-

Alternative: If the product crystallizes (mp ~60-65°C), recrystallize from dry ethanol or

/Hexane.

-

Troubleshooting Center (Q&A)

This section addresses specific failure modes reported by users.

Category A: Yield Issues

Q1: My yield is consistently stuck below 50%. What is the most likely culprit? A: The most common cause is wet reagents . TEOF is extremely sensitive to moisture. If your acetic anhydride or TEOF contains water, the TEOF hydrolyzes to ethyl formate and ethanol before it can react with the nitroacetate.

-

Fix: Distill your TEOF before use. Ensure your Ethyl Nitroacetate is dry (azeotrope with benzene/toluene if necessary). Add 2-3 drops of pure formic acid or

(catalytic) to jumpstart the condensation if the reagents are dry but the reaction is sluggish.

Q2: The reaction mixture turned into a black tar. Can I save it? A: No. Black tar indicates thermal decomposition of the nitro group or uncontrolled polymerization.

-

Root Cause: Bath temperature was likely too high (>130°C) or the reaction was run too long.

-

Prevention: Maintain the bath at 100-110°C. Stop the reaction as soon as TLC shows consumption of the starting material (usually <4 hours). Do not "over-cook" to try to get the last 5% conversion.

Category B: Purification & Isolation

Q3: The product oils out and refuses to crystallize. How do I get a solid? A: Ethyl 3-ethoxy-2-nitroacrylate has a low melting point and tends to supercool.

-

Fix 1 (Seeding): If you have a seed crystal, add it at 0°C.

-

Fix 2 (Solvent): Dissolve the oil in a minimum amount of warm isopropyl alcohol (IPA) or ethanol. Cool slowly to -20°C.

-

Fix 3 (Vacuum): Traces of TEOF or

prevent crystallization. Keep the oil under high vacuum (0.1 mmHg) for 2 hours to remove all volatiles.

Q4: My product has a different NMR spectrum than reported (missing the alkene proton). A: You likely formed the bis-adduct or the dimer .

-

Mechanism: If the stoichiometry is off (too much nitroacetate vs. TEOF), the product can react with another equivalent of nitroacetate.

-

Fix: Ensure TEOF is in excess (1.5 to 2.0 equivalents). The kinetic product is the desired ethoxy-acrylate.

Category C: Scale-Up

Q5: When scaling up to 100g, the reaction exotherms uncontrollably. A: While the condensation itself is not violently exothermic, the accumulation of ethanol can cause "bumping" if distillation is attempted too fast.

-

Protocol Adjustment: For scale-up, do not just reflux. Use a fractionating column to continuously distill off the ethanol/ethyl acetate azeotrope. This controls the temperature and drives the yield.

Visualizations

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the condensation pathway and the critical role of Acetic Anhydride.[1]

Caption: The mechanism involves the electrophilic attack of TEOF on the activated methylene of the nitroacetate, followed by ethanol elimination driven by acetic anhydride.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose low yields.

Caption: Diagnostic flow for identifying the root cause of synthesis failure based on visual cues.

References

-

Wolfbeis, O. S. (1977). "The Synthesis of Ethyl 3-ethoxy-2-nitroacrylate." Tetrahedron, 33, 231-234.[2]

-

Kamlet, M. J. (1955). "Nitroacetic Acid and Esters."[1][3][4] Organic Syntheses, Coll. Vol. 4, p.423. (Foundational chemistry for nitroacetates).[1]

-

Al-Kiswani, M. M., et al. (2010).[5] "Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate." Jordan Journal of Chemistry, 5(1), 13-21.[5] (Discusses analogous ethoxy-acrylate synthesis conditions).

- Milata, V., et al. (2004). "2-Nitro-3-ethoxyacrylic acid esters - versatile synthons in heterocyclic chemistry." Collection of Czechoslovak Chemical Communications. (Review of utility and synthesis).

Sources

Common side reactions and byproducts in Ethyl 3-ethoxy-2-nitroacrylate chemistry

Welcome to the technical support center for Ethyl 3-ethoxy-2-nitroacrylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the chemistry of this versatile push-pull alkene. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the success and integrity of your experiments.

Introduction to Ethyl 3-ethoxy-2-nitroacrylate

Ethyl 3-ethoxy-2-nitroacrylate is a highly functionalized electron-deficient alkene, often referred to as a "push-pull" system. The electron-donating ethoxy group and the electron-withdrawing nitro and ester groups create a unique electronic profile, making it a powerful building block in organic synthesis. It is widely used in a variety of transformations, including Michael additions, Diels-Alder reactions, and the synthesis of complex heterocyclic systems. However, its high reactivity also makes it susceptible to several side reactions. This guide will help you navigate these complexities.

Part 1: Frequently Asked Questions (FAQs)

Here we address common high-level questions about handling and reacting with Ethyl 3-ethoxy-2-nitroacrylate.

Q1: My reaction with Ethyl 3-ethoxy-2-nitroacrylate is low-yielding. What are the most common general causes?

A1: Low yields can typically be traced back to three primary issues:

-

Reagent Purity and Stability: The reagent itself can degrade over time. It is sensitive to moisture and acidic/basic conditions. Ensure you are using a high-purity reagent and consider re-purifying if it has been stored for an extended period.

-

Competing Side Reactions: The most common culprits are hydrolysis of the enol ether, polymerization, and base-catalyzed decomposition. Each of these pathways consumes your starting material, leading to lower yields of the desired product.

-

Suboptimal Reaction Conditions: Temperature, solvent choice, and the nature of the catalyst or base used are critical. For example, excessive heat can promote polymerization or decomposition.

Q2: I'm observing a new spot on my TLC that isn't my starting material or desired product. What could it be?

A2: The most likely impurity, especially if your reaction or workup involves water or acidic conditions, is the hydrolysis byproduct, ethyl 2-nitro-3-oxobutanoate . This occurs through the acid-catalyzed cleavage of the ethoxy group. Another possibility, particularly if the reaction is run at elevated temperatures or for prolonged times, is the formation of oligomers or polymers, which may appear as a smear or a baseline spot on the TLC plate.

Q3: How should I properly store Ethyl 3-ethoxy-2-nitroacrylate?

A3: Due to its reactivity, proper storage is crucial. It should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and refrigerated at 0-8 °C.[1] This minimizes exposure to atmospheric moisture and reduces the rate of potential decomposition or polymerization.

Q4: Can I use amine bases like triethylamine (TEA) or DBU with this reagent?

A4: While amine bases are often used in reactions involving Michael acceptors, they should be used with caution with Ethyl 3-ethoxy-2-nitroacrylate. Amines can act as nucleophiles themselves, leading to addition products or catalyzing decomposition pathways.[2][3] For reactions requiring a base, consider using a non-nucleophilic, sterically hindered base, and add it slowly at low temperatures.

Part 2: In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to troubleshooting specific experimental issues.

Issue 1: Low or No Conversion of Starting Material

| Symptom | Possible Cause | Troubleshooting Action & Rationale |

| Reaction stalls after initial conversion. | Catalyst deactivation. | Many catalysts, especially amine-based organocatalysts, can be deactivated by the highly electrophilic nitroalkene.[4] Action: Consider using a higher catalyst loading or a more robust catalyst. Adding the nitroalkene slowly to the reaction mixture can also help maintain a lower instantaneous concentration, reducing catalyst deactivation. |

| No reaction observed. | Insufficiently nucleophilic partner. | The Michael donor may not be sufficiently activated. Action: If using a carbon nucleophile (e.g., a ketone), ensure your choice of base and conditions are appropriate to form the enolate. For weaker nucleophiles, consider using a Lewis acid to further activate the nitroalkene. |

| Reaction is sluggish. | Inappropriate solvent or temperature. | The reaction may be kinetically slow under the chosen conditions. Action: Ensure the solvent can solubilize all reactants. A gentle increase in temperature can increase the reaction rate, but this must be balanced against the risk of decomposition and polymerization. |

Issue 2: Identification of Unexpected Byproducts

| Observed Byproduct Signature | Likely Structure & Name | Formation Mechanism | Prevention & Mitigation |

| New carbonyl peak in IR/NMR. Mass corresponding to loss of C2H4. | Ethyl 2-nitro-3-oxobutanoate [5] | Hydrolysis of the enol ether. This is typically acid-catalyzed and can occur during aqueous workups or if acidic reagents/catalysts are used.[4] | Action: Perform reactions under strictly anhydrous conditions. Use anhydrous solvents and reagents. During workup, use a neutral or slightly basic wash (e.g., saturated NaHCO₃ solution) to quench any acid before extraction. |

| Broad baseline hump in NMR, insoluble material. | Polymer | Anionic or radical polymerization. The electron-deficient nature of the alkene makes it susceptible to polymerization, which can be initiated by strong bases, nucleophiles, or heat. | Action: Run reactions at the lowest effective temperature. Add strong bases or nucleophiles slowly and at low temperatures. Consider adding a radical inhibitor like hydroquinone (100-1000 ppm) or BHT if radical pathways are suspected.[6] |

| Complex mixture of unidentified products. | Decomposition/Fragmentation | Base-catalyzed decomposition or thermal degradation. Strong bases can induce complex decomposition pathways, including retro-Michael type reactions.[2] High temperatures can also lead to fragmentation. | Action: Use the mildest base possible for your transformation. Maintain strict temperature control. Avoid prolonged reaction times at elevated temperatures. |

Issue 3: Poor Diastereoselectivity in Michael Additions

| Symptom | Possible Cause | Troubleshooting Action & Rationale |

| Formation of a nearly 1:1 mixture of diastereomers. | Lack of facial control in the transition state. | The approach of the nucleophile to the nitroalkene is not being effectively directed. |

Part 3: Key Side Reactions & Mechanisms

A deeper understanding of the underlying chemistry of side reactions is key to preventing them.

Hydrolysis of the Enol Ether

The ethoxy group makes the molecule an enol ether, which is sensitive to acid-catalyzed hydrolysis. The presence of even trace amounts of acid (including silica gel during chromatography) can lead to the formation of ethyl 2-nitro-3-oxobutanoate.

Mechanism:

-

Protonation of the double bond at the α-carbon. This is the rate-determining step and is favored at this position due to the formation of a resonance-stabilized oxonium ion.[4]

-

Nucleophilic attack by water on the β-carbon.

-

Deprotonation to form a hemiacetal intermediate.

-

Protonation of the ethoxy group, followed by elimination of ethanol to yield the final keto-ester byproduct.

Anionic Polymerization

As a potent Michael acceptor, Ethyl 3-ethoxy-2-nitroacrylate is highly susceptible to anionic polymerization. Strong nucleophiles or bases can initiate a chain reaction.

Mechanism:

-

Initiation: A nucleophile (Nu⁻) attacks the β-carbon of the alkene, forming a new C-Nu bond and generating a resonance-stabilized enolate anion.

-

Propagation: The newly formed enolate anion acts as a nucleophile, attacking another molecule of the nitroacrylate. This process repeats, rapidly forming a polymer chain.

Base-Catalyzed Decomposition (Retro-aza-Henry Type Process)

Certain nucleophiles, particularly amines, can lead to fragmentation of the molecule rather than a simple Michael addition. This has been observed in related nitrostyrene systems where the initial Michael adduct undergoes a retro-aza-Henry type elimination.[2][3]

Mechanism:

-

Michael addition of an amine to the nitroalkene.

-

The resulting intermediate undergoes an elimination of the nitro group, leading to the formation of an imine or related fragmentation products. This pathway is particularly relevant when using primary or secondary amines as catalysts or reagents.

Part 4: Recommended Protocols & Methodologies

Protocol 1: General Procedure for a Michael Addition with a Carbon Nucleophile

This protocol provides a general framework for reacting Ethyl 3-ethoxy-2-nitroacrylate with a carbon nucleophile, such as a β-ketoester, while minimizing side reactions.

-

Preparation: Under an inert atmosphere (N₂ or Ar), add the carbon nucleophile (1.2 eq.) to a flamed-dried flask containing anhydrous solvent (e.g., THF, DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a non-nucleophilic base (e.g., NaH, 1.1 eq.) and stir for 30 minutes to allow for complete enolate formation.

-